molecular formula C5H3BrN4S B13742539 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Cat. No.: B13742539
M. Wt: 231.08 g/mol
InChI Key: CXLYCPIICMXKJP-UHFFFAOYSA-N
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Description

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with a bromine atom at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine typically involves the annulation of a thiazole ring to a pyrazine ring. One common method involves the reaction of a brominated pyrazine derivative with a thioamide under specific conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole or pyrazine rings.

Scientific Research Applications

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine is unique due to the presence of the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C5H3BrN4S

Molecular Weight

231.08 g/mol

IUPAC Name

5-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine

InChI

InChI=1S/C5H3BrN4S/c6-2-1-8-4-3(9-2)10-5(7)11-4/h1H,(H2,7,9,10)

InChI Key

CXLYCPIICMXKJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)SC(=N2)N)Br

Origin of Product

United States

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